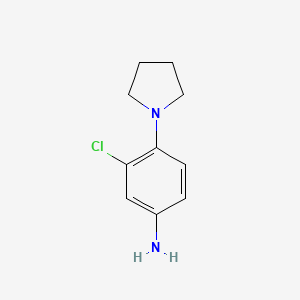

3-Cloro-4-(pirrolidin-1-il)anilina

Descripción general

Descripción

3-Chloro-4-(pyrrolidin-1-yl)aniline is a useful research compound. Its molecular formula is C10H13ClN2 and its molecular weight is 196.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Chloro-4-(pyrrolidin-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-(pyrrolidin-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Uso en el Descubrimiento de Fármacos

El compuesto “3-Cloro-4-(pirrolidin-1-il)anilina” es un derivado de la pirrolidina . La pirrolidina es un andamiaje versátil utilizado por químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El anillo de pirrolidina es uno de los heterociclos de nitrógeno ampliamente utilizados en el descubrimiento de fármacos .

Papel en la Estereogenicidad

Una de las características significativas del anillo de pirrolidina es la estereogenicidad de los carbonos . Los diferentes estereoisómeros y la orientación espacial de los sustituyentes pueden conducir a un perfil biológico diferente de los candidatos a fármacos, debido al diferente modo de unión a las proteínas enantioselectivas .

Uso en el Desarrollo de Moduladores Selectivos del Receptor de Andrógenos (SARMs)

Los derivados de 4-(pirrolidin-1-il)benzonitrilo, que son estructuralmente similares a “this compound”, se han sintetizado como moduladores selectivos del receptor de andrógenos (SARMs) .

Uso en el Desarrollo de Agonistas Inversos del Receptor Huérfano Relacionado con el Ácido Retinoico γ (RORγt)

Una nueva serie de derivados de cis-3,4-difenilpirrolidina, que son estructuralmente similares a “this compound”, se han desarrollado como agonistas inversos del receptor huérfano relacionado con el ácido retinoico γ (RORγt) . Este receptor es una variante de empalme de la subfamilia de receptores hormonales nucleares RORγ implicada en enfermedades autoinmunitarias .

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that pyrrolidine derivatives, which include 3-chloro-4-(pyrrolidin-1-yl)aniline, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Result of Action

The compound’s potential therapeutic effects could be inferred from its structural similarity to other pyrrolidine derivatives, which are known to have various biological activities .

Análisis Bioquímico

Biochemical Properties

3-Chloro-4-(pyrrolidin-1-yl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can influence the metabolic pathways of other compounds .

Cellular Effects

The effects of 3-Chloro-4-(pyrrolidin-1-yl)aniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress responses and apoptosis . This modulation can lead to changes in cell viability and function, making it a compound of interest in cancer research.

Molecular Mechanism

At the molecular level, 3-Chloro-4-(pyrrolidin-1-yl)aniline exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors, thereby influencing the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-4-(pyrrolidin-1-yl)aniline can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under standard laboratory conditions but can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to the compound can lead to persistent changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-Chloro-4-(pyrrolidin-1-yl)aniline vary with different dosages in animal models. At low doses, it may exhibit minimal or beneficial effects, while at higher doses, it can cause toxic or adverse effects. For example, high doses have been associated with hepatotoxicity and nephrotoxicity in animal studies . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

3-Chloro-4-(pyrrolidin-1-yl)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells. These interactions are important for understanding the pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of 3-Chloro-4-(pyrrolidin-1-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, which are key sites for its metabolism and excretion . The localization and accumulation of the compound can influence its efficacy and toxicity.

Subcellular Localization

The subcellular localization of 3-Chloro-4-(pyrrolidin-1-yl)aniline is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps in elucidating its mechanism of action and potential therapeutic targets.

Propiedades

IUPAC Name |

3-chloro-4-pyrrolidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJSLXVGFFLZMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283789 | |

| Record name | 3-Chloro-4-(1-pyrrolidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16089-44-4 | |

| Record name | 3-Chloro-4-(1-pyrrolidinyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16089-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(1-pyrrolidinyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B1269355.png)

![1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B1269359.png)

![5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1269379.png)